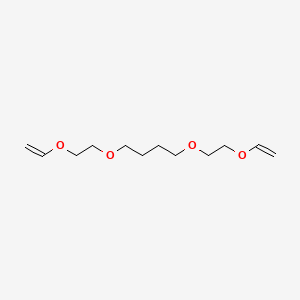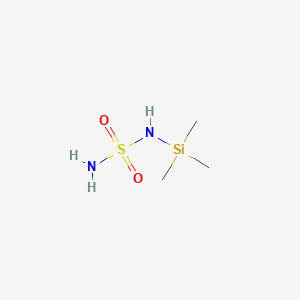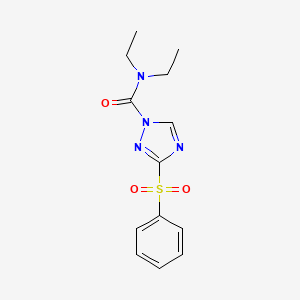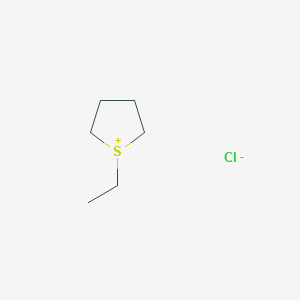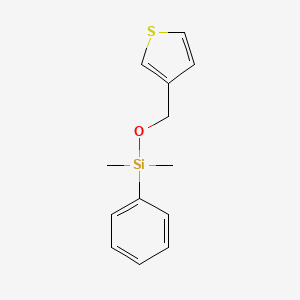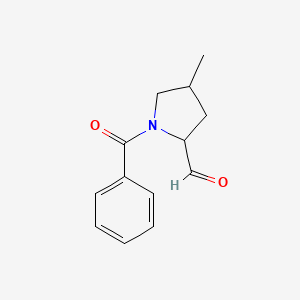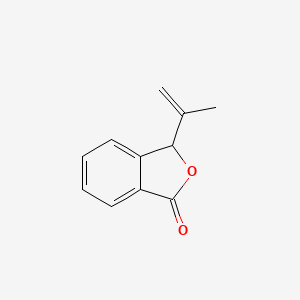![molecular formula C14H4F8N2O2 B14295870 2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] CAS No. 116671-68-2](/img/structure/B14295870.png)
2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] is a complex organic compound characterized by its unique structure, which includes a 1,4-phenylene core flanked by two oxazole rings Each oxazole ring is substituted with fluorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenylene core allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce extended aromatic systems .
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic thin-film transistors and other electronic devices.
Pharmaceuticals: Its potential bioactivity is being explored for the development of new drugs, particularly in targeting specific proteins or pathways.
Materials Science: The compound can be used to create advanced materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can influence the compound’s electronic distribution, enhancing its ability to interact with specific proteins or enzymes. The pathways involved may include inhibition of certain enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: This compound shares the trifluoromethyl groups but differs in its core structure.
Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: Another fluorinated compound with applications in materials science.
Uniqueness
2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] is unique due to its combination of a phenylene core with oxazole rings, each substituted with fluorine and trifluoromethyl groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals .
Propiedades
Número CAS |
116671-68-2 |
|---|---|
Fórmula molecular |
C14H4F8N2O2 |
Peso molecular |
384.18 g/mol |
Nombre IUPAC |
5-fluoro-2-[4-[5-fluoro-4-(trifluoromethyl)-1,3-oxazol-2-yl]phenyl]-4-(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C14H4F8N2O2/c15-9-7(13(17,18)19)23-11(25-9)5-1-2-6(4-3-5)12-24-8(10(16)26-12)14(20,21)22/h1-4H |
Clave InChI |
LXAJQRKGUQSXLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=C(O2)F)C(F)(F)F)C3=NC(=C(O3)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


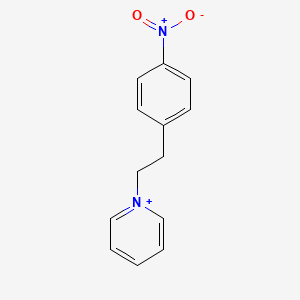
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
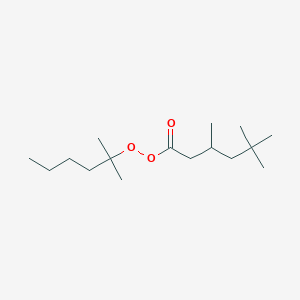
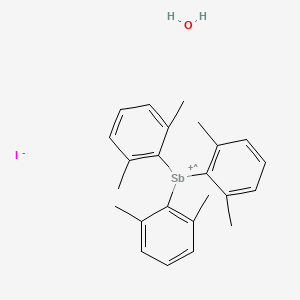
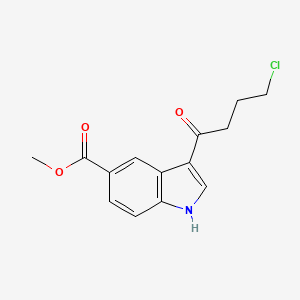
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
